Notopterol
Overview
Description
Notopterol is a coumarin extracted from N. incisum . It induces apoptosis and has antipyretic, analgesic, and anti-inflammatory effects . It has been used for acute myeloid leukemia (AML) and has shown significant antiproliferative activity against the HepG-2, MCF-7, and C6 cancer cell lines .
Synthesis Analysis
The synthesis of notopterol derivatives has been studied for the treatment of Alzheimer’s Disease . Bergapten was selected as the starting material .
Molecular Structure Analysis
The molecular formula of Notopterol is C21H22O5 . The molecular weight is 354.40 .
Chemical Reactions Analysis
Notopterol has been found to induce apoptosis in a dose-dependent manner . It also inhibits the proliferation of HL-60 cells in a concentration-dependent manner .
Physical And Chemical Properties Analysis
Notopterol has a molecular weight of 354.40 . It is a solid substance with a white to off-white color .
Scientific Research Applications
1. Cancer Treatment
- Notopterol has demonstrated potential in treating acute myeloid leukemia (AML). A study revealed that notopterol can induce apoptosis, differentiation, and G0/G1 arrest in human AML HL-60 cells. This suggests its potential therapeutic effects for AML treatment. The combination of notopterol with all-trans retinoic acid (ATRA) showed an enhanced effect in inducing differentiation in HL-60 cells (Huang et al., 2019).
2. Inflammation and Arthritis
- Notopterol exhibits significant anti-inflammatory properties, making it beneficial in rheumatoid arthritis treatment. Studies have shown that notopterol binds to Janus kinase (JAK)2 and JAK3 kinase domains, inhibiting the JAK/STAT activation and reducing the production of inflammatory cytokines and chemokines. This suggests its effectiveness in treating diseases characterized by aberrant JAK-STAT signaling pathways (Wang et al., 2020).
3. Cardiovascular Health
- In the context of cardiac health, notopterol has shown promise in treating hyperuricemia-induced cardiac dysfunction in mice. It improved exercise capacity and alleviated cardiac dysfunction in hyperuricemic mice. This suggests its potential as a therapeutic strategy against pyroptosis and for improving cardiac function in hyperuricemic conditions (Wang et al., 2023).
4. Neurological Disorders
- Notopterol derivatives have been studied as potential treatments for Alzheimer’s Disease (AD). These derivatives exhibit inhibitory activity against key enzymes involved in AD pathogenesis, such as AChE, BACE1, and GSK3β. A particular derivative, 1c, showed promising results in inhibiting these enzymes and ameliorating impaired learning and memory in AD mouse models (Wang et al., 2022).
5. Pulmonary Health
- Notopterol has been found to have anti-inflammatory and anti-proliferative effects in the pulmonary arteries, which could prevent pulmonary arterial hypertension (PAH). In studies, notopterol improved mortality rate and right ventricular function, reduced pulmonary vascular remodeling, and eased muscularization in PAH rats. This suggests its potential as a treatment for PAH (Huang et al., 2022).
6. Antiviral Potential
- A hypothesis suggests that notopterol may be effective in treating COVID-19 due to its anti-inflammatory properties and ability to suppress cytokine release. Notopterol may inhibit the expression of genes leading to inflammation via the JAK/STAT signaling pathway, which could be beneficial against SARS-CoV-2 infection (Nazari-Khanamiri & Ghasemnejad-Berenji, 2022).
7. Bone Health
- Notopterol has been identified as an inhibitor in regulating RANKL-activated osteoclasts formation and bone resorption function, suggesting its potential in treating osteoporosis. It attenuates estrogen deficiency-induced osteoporosis by repressing RANKL signaling and reactive oxygen species, providing a novel approach for the treatment of osteolytic diseases (Chen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIACVAZUKISOR-MKMNVTDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318526 | |
Record name | Notopterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Notopterol | |
CAS RN |
88206-46-6 | |
Record name | Notopterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88206-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Notopterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Notopterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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